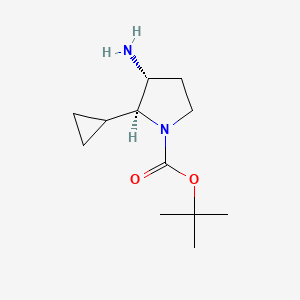
N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide, also known as HPP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. HPP belongs to the family of fatty acid amides, which are endogenous lipid signaling molecules that play important roles in various physiological processes.
Mécanisme D'action
The exact mechanism of action of N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to interact with various receptors, including cannabinoid receptors, TRPV1 receptors, and GPR55 receptors. This compound also modulates the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been found to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which are involved in pain modulation, appetite regulation, and mood regulation. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide research. One direction is to further elucidate the mechanism of action of this compound and its interactions with various receptors and enzymes. Another direction is to explore the therapeutic potential of this compound in various diseases, such as neuropathic pain, cancer, and autoimmune disorders. Additionally, the development of new this compound analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of 3-phenylpropanal with methyl vinyl ketone, followed by reduction and acylation reactions to yield this compound.
Applications De Recherche Scientifique
N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate pain perception. In cancer research, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to regulate immune responses and to have anti-inflammatory effects.
Propriétés
IUPAC Name |
N-(3-hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-12(16)14-9-13(2,10-15)11-7-5-4-6-8-11/h3-8,15H,1,9-10H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLNGWEKRIRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

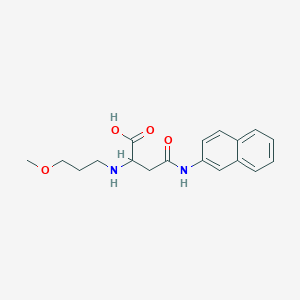
![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)
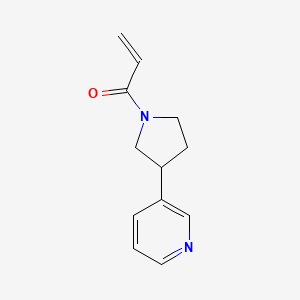
![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)
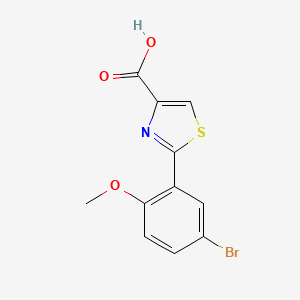
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)


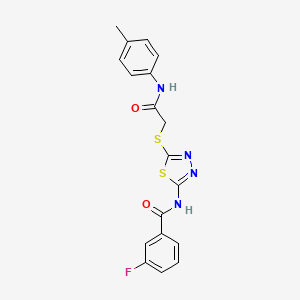
![[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B2825282.png)
![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)
